Justicidin B

Description

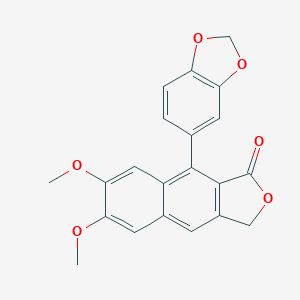

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1H-benzo[f][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O6/c1-23-16-7-12-5-13-9-25-21(22)20(13)19(14(12)8-17(16)24-2)11-3-4-15-18(6-11)27-10-26-15/h3-8H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDRYYULUYRTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC3=C(C(=C2C=C1OC)C4=CC5=C(C=C4)OCO5)C(=O)OC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939232 | |

| Record name | 9-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17951-19-8 | |

| Record name | Justicidin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17951-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Justicidin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017951198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JUSTICIDIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQQ8T34V5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Provenance of Justicidin B: A Technical Guide for Researchers

An in-depth exploration of the botanical origins, biosynthesis, and extraction methodologies for the potent arylnaphthalene lignan, Justicidin B.

This compound, a naturally occurring arylnaphthalene lignan, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the primary natural sources of this compound, quantitative data on its prevalence, detailed experimental protocols for its isolation, and an overview of its biosynthetic pathway.

Natural Sources and Quantitative Distribution

This compound is predominantly found in plant species belonging to the genera Justicia (Acanthaceae), Phyllanthus (Euphorbiaceae), Haplophyllum (Rutaceae), and Linum (Linaceae)[1]. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and even the geographical origin of the plant material[1]. A summary of reported yields from various natural sources is presented in Table 1.

| Plant Species | Family | Plant Part | This compound Content (% Dry Weight or mg/g) | Reference |

| Justicia procumbens | Acanthaceae | Whole Plant | 0.010 - 0.269 mg/g DW | [1] |

| Justicia procumbens (cultivated) | Acanthaceae | Whole Plant | 0.80 ± 0.25 mg/g | [2] |

| Justicia procumbens (wild) | Acanthaceae | Whole Plant | 0.63 ± 0.30 mg/g | [2] |

| Phyllanthus anisolobus | Euphorbiaceae | Leaves and Twigs | 0.6% DW | [1] |

| Phyllanthus piscatorum | Euphorbiaceae | Aerial Part | 3-4% DW | [1] |

| Haplophyllum tuberculatum | Rutaceae | Aerial Parts | 0.022% w/w | [3] |

| Linum leonis (hairy roots) | Linaceae | Hairy Roots | 10.8 mg/g DW | [4] |

| Linum austriacum (hairy roots in bioreactor) | Linaceae | Hairy Roots | 21.30 ± 1.29 mg/g DW | [4] |

Experimental Protocols: Isolation and Purification of this compound

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation techniques. Below are representative protocols derived from published literature.

Protocol 1: Extraction and Isolation from Justicia procumbens

This protocol is based on the methods described for the preparative isolation of lignans from Justicia procumbens using High-Speed Counter-Current Chromatography (HSCCC).

1. Preparation of Crude Extract:

-

Air-dry the whole plant material of Justicia procumbens and grind it into a fine powder.

-

Extract the powdered material with methanol at room temperature.

-

Concentrate the methanol extract under reduced pressure to obtain a crude extract.

2. High-Speed Counter-Current Chromatography (HSCCC) Separation:

-

Solvent System: A two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water is employed. A common starting ratio is 1.3:1:1.3:1 (v/v/v/v)[5].

-

Procedure:

- Dissolve the crude extract in a suitable volume of the two-phase solvent system.

- Perform HSCCC separation using the upper phase as the stationary phase and the lower phase as the mobile phase.

- Monitor the effluent by UV detection at 254 nm.

- Collect fractions based on the chromatogram.

- Analyze the fractions containing this compound by HPLC.

- Combine and evaporate the pure fractions to yield this compound.

Protocol 2: Extraction and HPLC Analysis from Linum Species

This protocol is adapted from methodologies used for the analysis of this compound in Linum cultures.

1. Extraction:

-

Lyophilize and grind the plant material (e.g., hairy roots).

-

Extract the powdered material with methanol using ultrasonication.

-

Centrifuge the extract and collect the supernatant.

2. HPLC Quantification:

-

Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution with acetonitrile and water (often with a small percentage of formic acid) is common.

-

Detection: UV detection at approximately 258 nm[1].

-

Quantification: Generate a standard curve using a purified this compound standard to quantify the amount in the extracts.

Biosynthetic Pathway of this compound

This compound, as an arylnaphthalene lignan, is synthesized via the phenylpropanoid pathway[6]. The biosynthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to form monolignols, which then couple and are further modified to yield the final lignan structure. A simplified diagram of the proposed biosynthetic pathway leading to arylnaphthalene lignans like this compound is presented below.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Identification

The general workflow for the isolation and identification of this compound from a plant source is a multi-step process that combines extraction, separation, and analytical techniques.

Caption: General workflow for this compound isolation.

References

- 1. This compound: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicological Analysis of the Arylnaphthalene Lignan this compound Using a Caenorhabditis elegans Model [mdpi.com]

- 3. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Synthesis of a Potent Bioactive Lignan: A Technical Guide to the Justicidin B Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of Justicidin B, a promising arylnaphthalene lignan with a wide array of pharmacological activities, including anti-cancer, antiviral, and anti-inflammatory properties. This document details the enzymatic steps, precursor molecules, and key intermediates, supported by quantitative data from various studies. Furthermore, it offers detailed experimental protocols for the elucidation of this pathway and visual representations of the core biochemical processes to facilitate a deeper understanding for researchers in drug discovery and development.

The Biosynthetic Pathway of this compound: An Overview

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a major route for the production of a variety of plant secondary metabolites. The pathway to this compound can be broadly divided into three key stages:

-

Formation of Monolignols: The journey begins with the synthesis of E-coniferyl alcohol from the amino acid phenylalanine.

-

Dimerization and Reductive Steps: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This is followed by a series of reductions to yield secoisolariciresinol.

-

Conversion to Arylnaphthalene Lignan: Secoisolariciresinol is then converted to matairesinol, a key intermediate that undergoes a series of less characterized steps involving cyclization, aromatization, and functional group modifications to ultimately form this compound.[1]

The proposed biosynthetic pathway is initiated with the conversion of E-coniferyl alcohol to phenoxy radical intermediates through the action of peroxidase or laccase dehydrogenative enzymes.[1] Subsequent stereoselective coupling is mediated by dirigent proteins (DP). An NADPH-dependent bifunctional enzyme, pinoresinol lariciresinol reductase (PLR), then converts pinoresinol to secoisolariciresinol via a lariciresinol intermediate.[1] Secoisolariciresinol dehydrogenase (SDH) catalyzes the conversion of secoisolariciresinol to matairesinol.[1] The final steps leading from matairesinol to this compound are not yet fully elucidated but are proposed to involve cyclization and aromatization reactions.[1]

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic route from the precursor E-coniferyl alcohol to this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Analysis of this compound Production

The production of this compound has been quantified in various plant species and in vitro culture systems. Linum species are notable producers of this lignan. The tables below summarize the yields of this compound obtained from different sources and under various experimental conditions.

Table 1: this compound Content in Different Linum Species and In Vitro Cultures

| Plant/Culture System | This compound Yield (mg/g DW) | Reference |

| Linum narbonense (in vitro) | 1.57 | [1] |

| Linum leonii (callus culture) | 2.23 | [1] |

| Linum leonii (hairy root culture) | 10.8 | [1] |

| Linum campanulatum (callus culture) | 0.40 | [1] |

| Linum campanulatum (suspension culture) | 1.41 | [1] |

| Linum austriacum (hairy roots) | 16.9 | [1] |

| Linum austriacum (roots) | 12.5 | [1] |

| Linum austriacum (suspension culture) | 6.7 | [1] |

| Linum austriacum (callus culture) | 2.9 | [1] |

| Linum perenne ssp. Himmelszelt (suspension culture) | 23 | [1] |

| Linum perenne (hairy root culture) | up to 37 | [1] |

Table 2: Elicitor-Induced Production of this compound in Linum austriacum In Vitro Cultures

| Culture Type | Elicitor | This compound Yield (mg/g DW) | Reference |

| Adventitious Roots (ARc) | Control | 3.94 | [2] |

| Adventitious Roots (ARc) | Coronatine (COR) | 15.74 | [2] |

| Hairy Roots (HRc) | Control | 4.89 | [2] |

| Hairy Roots (HRc) | Methyl Jasmonate (MeJA) | 14.71 | [2] |

Table 3: Comparative Production of this compound in L. alpinum and L. austriacum In Vitro Cultures

| Species | Culture Type | This compound Yield (µg/mg DW) | Reference |

| L. alpinum | Root Cultures | 7.24 | [3][4] |

| L. austriacum | Root Cultures | 5.31 | [3][4] |

| L. alpinum | Shoot Cultures | 4.34 | [3][4] |

| L. austriacum | Shoot Cultures | 0.96 | [3][4] |

Experimental Protocols

This section provides a detailed methodology for key experiments involved in the study of the this compound biosynthetic pathway.

Plant Material and In Vitro Culture Initiation

Objective: To establish sterile in vitro cultures for the production and study of this compound.

Protocol:

-

Seed Sterilization: Surface sterilize seeds of the desired Linum species (e.g., L. austriacum) by rinsing with 70% (v/v) ethanol for 1 minute, followed by immersion in a 2% (v/v) sodium hypochlorite solution with a few drops of Tween 20 for 20 minutes.

-

Rinsing: Wash the seeds three to four times with sterile distilled water.

-

Germination: Place the sterilized seeds on a hormone-free Murashige and Skoog (MS) medium solidified with 0.8% (w/v) agar.

-

Culture Conditions: Incubate the seeds at 25 ± 1°C under a 16/8 hour light/dark photoperiod.

-

Callus Induction: Transfer explants (e.g., hypocotyls, cotyledons) from 2-week-old sterile seedlings to MS medium supplemented with plant growth regulators such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and Kinetin to induce callus formation.

-

Suspension Culture Initiation: Transfer friable calli to liquid MS medium with the same hormonal composition and maintain on a rotary shaker at 120 rpm.

-

Hairy Root Induction: For hairy root cultures, infect sterile plantlets with a suspension of Agrobacterium rhizogenes.

Extraction and Quantification of this compound by HPLC

Objective: To extract and quantify the amount of this compound from plant material or in vitro cultures.

Protocol:

-

Sample Preparation: Harvest and freeze-dry the plant material (e.g., callus, hairy roots). Grind the dried tissue to a fine powder.

-

Extraction: Extract a known weight (e.g., 100 mg) of the powdered tissue with a suitable solvent such as methanol or chloroform:methanol (99:1 v/v) using sonication or overnight shaking.

-

Filtration and Concentration: Filter the extract through a 0.45 µm syringe filter and evaporate the solvent under reduced pressure.

-

Sample Reconstitution: Re-dissolve the dried extract in a known volume of the mobile phase (e.g., acetonitrile/water mixture).

-

HPLC Analysis:

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: Monitor the eluent using a UV detector at a wavelength where this compound shows maximum absorbance (e.g., 366 nm for fluorescence detection).[2]

-

Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

RNA Sequencing and Transcriptome Analysis

Objective: To identify genes encoding the enzymes involved in the this compound biosynthetic pathway.[2]

Protocol:

-

RNA Extraction: Extract total RNA from the plant tissue (e.g., adventitious roots elicited with methyl jasmonate) using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen).

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

-

Library Preparation: Construct cDNA libraries from the high-quality RNA samples using a kit such as the TruSeq RNA Sample Prep Kit (Illumina).

-

Sequencing: Perform paired-end sequencing on an Illumina sequencing platform (e.g., HiSeq).

-

Data Analysis:

-

Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.

-

De Novo Assembly: Assemble the high-quality reads into a transcriptome using software like Trinity.

-

Gene Annotation: Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG).

-

Differential Gene Expression Analysis: Identify transcripts that are differentially expressed between control and elicited samples to pinpoint candidate genes involved in the this compound pathway.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for identifying and quantifying this compound and its biosynthetic genes from in vitro cultures.

Caption: General experimental workflow for this compound research.

Conclusion

This technical guide provides a foundational understanding of the this compound biosynthetic pathway, compiling current knowledge on the enzymatic steps, quantitative production, and key experimental methodologies. While significant progress has been made in elucidating the initial steps of lignan biosynthesis, the latter stages of this compound formation remain an active area of research. The protocols and data presented herein serve as a valuable resource for researchers aiming to further unravel this pathway, optimize production through metabolic engineering, and explore the therapeutic potential of this remarkable natural product. The continued investigation into the genomics and metabolomics of this compound-producing plants will undoubtedly pave the way for novel applications in medicine and biotechnology.

References

- 1. This compound: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insight into this compound Pathway and Production in Linum austriacum | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative quantitative profiling of rare this compound in in vitro cultivated Linum species [pharmacia.pensoft.net]

The Mechanism of Action of Justicidin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Justicidin B, a naturally occurring arylnaphthalene lignan, has garnered significant interest within the scientific community for its potent cytotoxic and pro-apoptotic activities across a range of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of this compound. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved in its mode of action.

Introduction

This compound is a bioactive compound isolated from various plant species, including those of the Justicia, Phyllanthus, Haplophyllum, and Linum genera.[1] Structurally, it belongs to the arylnaphthalene class of lignans and has demonstrated a broad spectrum of biological activities, including antiviral, antifungal, and anti-inflammatory properties.[2][3] However, its most notable potential lies in its anticancer effects, where it has been shown to be a potent cytotoxic agent against several cancer cell lines, particularly those of chronic myeloid and lymphoid leukemia.[2] This guide will dissect the current understanding of how this compound exerts its effects at a molecular level.

Cytotoxic Activity of this compound

This compound exhibits significant cytotoxicity against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. A summary of these findings is presented below.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| HL-60 | Acute Myeloid Leukemia | 3.6 ± 0.07 | 24 | [4] |

| LAMA-84 | Chronic Myeloid Leukemia | 1.11 | - | [5] |

| K-562 | Chronic Myeloid Leukemia | 6.08 | - | [5] |

| SKW-3 | Chronic Lymphoid Leukemia | 1.62 | - | [5] |

| RPMI-8226 | Multiple Myeloma | 0.17 | 72 | [6][7] |

| OPM-2 | Multiple Myeloma | - | 72 | [4] |

| DOHH-2 | Non-Hodgkin's Lymphoma | - | - | [6] |

| HD-MY-Z | Hodgkin's Lymphoma | >200 | 24, 48 | [6][7] |

| U-266 | Multiple Myeloma | 183 | 24 | [6][7] |

| HH | Cutaneous T-cell Lymphoma | - | - | [6] |

| REH | Acute Lymphoblastic Leukemia | - | - | [4] |

| MDA-MB-231 | Breast Cancer (ER-) | - | 72 | [7] |

| MCF-7 | Breast Cancer (ER+) | - | 72 | [7] |

| A375 | Melanoma | 1.70 | - | [8] |

| BGC-823 | Gastric Cancer | - | - | [4] |

| L0V0 | Colorectal Carcinoma | - | - | [4] |

Core Mechanism of Action: Induction of Apoptosis

The primary mechanism through which this compound exerts its cytotoxic effects is the induction of apoptosis, or programmed cell death. This is achieved through the activation of the intrinsic mitochondrial pathway.[4]

The Intrinsic Apoptotic Pathway

The intrinsic pathway of apoptosis is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane permeability. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.

This compound has been shown to modulate the balance of these proteins, favoring apoptosis. Specifically, it increases the expression of the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio.[8][9] This shift in balance disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.

Caspase Activation Cascade

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then triggers a cascade of effector caspases, most notably caspase-3 and caspase-7.[4][8] These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, which ultimately leads to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation.[1]

The induction of apoptosis by this compound has been confirmed to be caspase-dependent, as co-incubation with a pan-caspase inhibitor, Boc-Asp(OMe)-fluoromethyl ketone (PCI), completely inhibits its pro-apoptotic activity.[1]

Signaling Pathway Diagram: this compound-Induced Apoptosis

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.

Modulation of the NF-κB Signaling Pathway

In addition to its pro-apoptotic effects, this compound has been observed to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that plays a key role in inflammation, immunity, and cell survival. Its dysregulation is often associated with cancer.

The effect of this compound on NF-κB appears to be cell-type specific. In MDA-MB-231 breast cancer cells, treatment with this compound leads to a concentration-dependent decrease in NF-κB expression.[10] Conversely, in MCF-7 breast cancer cells, an increase in NF-κB expression is observed.[10] This differential modulation suggests that the interaction of this compound with the NF-κB pathway is complex and may depend on the specific genetic and molecular context of the cancer cells.

Logical Relationship Diagram: Cell-Type Specific NF-κB Modulation

Caption: Differential effect of this compound on NF-κB expression.

Experimental Protocols

The following are generalized protocols for the key experiments used to elucidate the mechanism of action of this compound. It is important to note that specific parameters may vary between studies, and researchers should consult the original publications for precise details.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.

-

Following treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Experimental Workflow: MTT Assay

References

- 1. This compound: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. doaj.org [doaj.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cytotoxic effect of the biotechnologically-derived this compound on human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of this compound in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacological Properties of Justicidin B

This technical guide provides a comprehensive overview of the pharmacological properties of this compound, an arylnaphthalene lignan with significant therapeutic potential. The document consolidates key findings on its biological activities, mechanisms of action, and quantitative data from various studies. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and development efforts.

Introduction to this compound

This compound is a naturally occurring lignan isolated from various plant species, including those of the Justicia, Phyllanthus, Haplophyllum, and Linum genera.[1][2][3][4] Structurally, it is classified as an arylnaphthalene lignan and has garnered considerable interest as a potential lead compound for the development of novel therapeutics due to its wide spectrum of biological activities.[1][3][5] These activities range from piscicidal, antifungal, antiviral, and antibacterial to antiplatelet, anti-inflammatory, and bone resorption inhibition.[1][2][3][4] Notably, its potent cytotoxic effects against various cancer cell lines have positioned it as a promising candidate for oncopharmacological research.[1][2][3][4]

Pharmacological Properties

This compound exhibits a diverse range of pharmacological effects, which are summarized below.

Anticancer and Cytotoxic Activity

This compound is a potent cytotoxic agent against numerous cancer cell lines, particularly those associated with chronic myeloid and lymphoid leukemia.[1][2][3][4] Its anticancer activity is largely attributed to its ability to induce programmed cell death, or apoptosis.[2][6][7][8] Studies have shown that this compound can induce DNA fragmentation, a hallmark of apoptosis, in various cancer cells, including breast and leukemia cell lines.[2][6][8]

The compound's pro-apoptotic effects are mediated through caspase-dependent pathways.[2][4][6][8] It has been shown to activate key initiator and executioner caspases, such as caspase-3, caspase-8, and caspase-9, leading to the systematic dismantling of the cell.[2][4] Furthermore, this compound can modulate the expression of proteins involved in apoptosis regulation, such as increasing the Bax/Bcl-2 ratio in melanoma cells and downregulating Bcl-2 and PARP-1 in HeLa cells.[5]

Antiviral Activity

This compound has demonstrated significant antiviral properties. Notably, it has shown strong activity against the vesicular stomatitis virus (VSV), with a minimum inhibitory concentration (MIC) of less than 0.25 µg/mL, while exhibiting low cytotoxicity to normal cells.[9] Lignans isolated from Justicia species, including this compound, have been identified as having antiviral potential.[10]

Anti-inflammatory and Other Properties

Beyond its anticancer and antiviral effects, this compound also possesses anti-inflammatory, antiplatelet, and bone resorption inhibitory properties.[1][2][3][4] It has also been shown to have antifungal activity against pathogens like Aspergillus fumigatus, Aspergillus flavus, and Candida albicans.[7] Additionally, it exhibits antiprotozoal activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[1][2][3][7]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the cytotoxic and antiviral activities of this compound from various studies.

Table 1: Cytotoxicity of this compound against Various Cell Lines

| Cell Line | Cell Type | IC50 / MTC | Exposure Time | Reference |

| LAMA-84 | Chronic Myeloid Leukemia | 1.11 µM | - | [11] |

| K-562 | Chronic Myeloid Leukemia | 6.08 µM | - | [11] |

| K-562 | Chronic Myeloid Leukemia | 45.4 µM | 48 h | [1][2] |

| SKW-3 | Chronic Lymphoid Leukemia | 1.62 µM | - | [11] |

| HL-60 | Acute Myeloid Leukemia | ~3.6 µM | 24 h | [2] |

| RPMI-8226 | Multiple Myeloma | 0.17 µM | 72 h | [12] |

| DOHH-2 | Non-Hodgkin Lymphoma | - | - | [2] |

| HH | Cutaneous T-cell Lymphoma | - | - | [2] |

| MCF-7 | Breast Cancer (ER+) | More sensitive than etoposide | - | [2][6][8] |

| MDA-MB-231 | Breast Cancer (ER-) | Less sensitive than MCF-7 | - | [2][6][8] |

| HeLa | Cervical Cancer | 0.2 µg/mL | - | [1] |

| Jurkat T | T-cell Leukemia | 3.2 µg/mL | - | [1] |

| L1210 | Lymphocytic Leukemia | More active than etoposide | 48 h | [1][2] |

| BGC-823 | Gastric Cancer | - | - | [5] |

| L0V0 | Colorectal Carcinoma | - | - | [2] |

| RL-33 | Rabbit Lung (Normal) | >31 µg/mL (MTC) | - | [9] |

IC50: Half-maximal inhibitory concentration. MTC: Minimum toxic concentration.

Table 2: Antiviral and Antifungal Activity of this compound

| Organism | Activity Type | MIC / IC50 | Reference |

| Vesicular Stomatitis Virus | Antiviral | < 0.25 µg/mL | [9] |

| Trypanosoma brucei rhodesiense | Antiprotozoal | 0.2 µg/mL | [7] |

| Trypanosoma cruzi | Antiprotozoal | 2.6 µg/mL | [7] |

| Aspergillus fumigatus | Antifungal | ≥ 1 µg/mL | [7] |

| Aspergillus flavus | Antifungal | ≥ 12 µg/mL | [7] |

| Candida albicans | Antifungal | ≥ 4 µg/mL | [7] |

MIC: Minimum inhibitory concentration. IC50: Half-maximal inhibitory concentration.

Mechanism of Action: Signaling Pathways

This compound exerts its pharmacological effects by modulating several key cellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, primarily through the activation of caspase-dependent pathways.[2][6][8] In some cell lines, it activates the intrinsic mitochondrial pathway, involving caspase-9 and caspase-3.[2][4] In others, it can activate the extrinsic pathway, initiated by caspase-8.[2]

References

- 1. This compound: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. doaj.org [doaj.org]

- 4. researchgate.net [researchgate.net]

- 5. Toxicological Analysis of the Arylnaphthalene Lignan this compound Using a Caenorhabditis elegans Model [mdpi.com]

- 6. Effect of this compound - a potent cytotoxic and pro-apoptotic arylnaphtalene lignan on human breast cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Antiviral activity of lignans and their glycosides from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciensage.info [sciensage.info]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxic effect of the biotechnologically-derived this compound on human lymphoma cells. | Sigma-Aldrich [sigmaaldrich.com]

Justicidin B: A Potent Inhibitor of Zika Virus Replication Through Endosomal Acidification Blockade

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of Justicidin B against the Zika virus (ZIKV). It consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel anti-ZIKV therapeutics.

Quantitative Assessment of Antiviral Efficacy

This compound, a naturally occurring lignan, has demonstrated significant antiviral activity against the Zika virus in in-vitro studies. The compound exhibits a favorable selectivity index, indicating a high degree of specific antiviral action with minimal cellular toxicity. The antiviral potency and cytotoxicity of this compound and related extracts from Phyllanthus brasiliensis are summarized below.

| Compound/Extract | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Cell Line | Virus Strain | Citation |

| This compound | Not explicitly stated in abstract | Not explicitly stated in abstract | High | Vero | Not Specified | [1][2] |

| Methanolic Extract from Bark (MEB) | 0.80 | >300 | 377.59 | Vero | Not Specified | [2] |

| Methanolic Extract from Leaf (MEL) | 0.84 | >250 | 297.62 | Vero | Not Specified | [2] |

| Hydroalcoholic Extract from Leaf (HEL) | 1.36 | >1000 | 735.29 | Vero | Not Specified | [2] |

Table 1: Summary of the in-vitro antiviral activity and cytotoxicity of this compound-containing extracts against Zika virus. Note: Specific EC₅₀ and CC₅₀ values for isolated this compound were not available in the abstracts of the primary source.[1][2]

Mechanism of Action: Inhibition of Endosomal Acidification

Research indicates that this compound exerts its antiviral effect against ZIKV at a post-infection stage.[1] The primary mechanism of action is the inhibition of endosomal internalization and acidification, a critical step for the release of the viral genome into the cytoplasm of the host cell.[1]

Signaling Pathway of Zika Virus Entry and Inhibition by this compound

Zika virus typically enters host cells via clathrin-mediated endocytosis. Upon internalization, the virus-containing endosome undergoes a maturation process characterized by a progressive decrease in internal pH. This acidification is essential for triggering conformational changes in the viral envelope proteins, leading to the fusion of the viral and endosomal membranes and the subsequent release of the viral RNA into the cytoplasm. This compound disrupts this process by preventing the acidification of the endosome, thereby trapping the virus within the endosomal compartment and preventing the progression of the infection.

Detailed Experimental Protocols

The following sections describe the methodologies for the key experiments used to characterize the antiviral activity of this compound against the Zika virus.

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration of the compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC₅₀).

-

Cell Seeding: Vero cells are seeded into 96-well plates at a density of 2 x 10⁴ cells/well and incubated for 24 hours at 37°C with 5% CO₂.

-

Compound Addition: The growth medium is replaced with fresh medium containing serial dilutions of this compound. A control group with medium only is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C with 5% CO₂.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

CC₅₀ Calculation: The CC₅₀ value is calculated by non-linear regression analysis of the dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of the compound to inhibit the production of infectious virus particles, with the results expressed as the 50% effective concentration (EC₅₀).

-

Cell Seeding: Vero cells are seeded in 24-well plates and grown to confluence.

-

Virus Infection: The cell monolayers are infected with ZIKV at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.

-

Compound Treatment: After virus adsorption, the inoculum is removed, and the cells are washed with PBS. An overlay medium (e.g., DMEM with 2% FBS and 1.2% carboxymethylcellulose) containing serial dilutions of this compound is added.

-

Incubation: The plates are incubated for 4-5 days at 37°C with 5% CO₂ to allow for plaque formation.

-

Plaque Visualization: The overlay medium is removed, and the cells are fixed with 4% formaldehyde and stained with 0.5% crystal violet.

-

Plaque Counting: The number of plaques in each well is counted.

-

EC₅₀ Calculation: The EC₅₀ value is determined by the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Mechanism of Action Assays

To pinpoint the stage of the viral life cycle inhibited by this compound, a time-of-addition experiment is performed.

-

Experimental Groups:

-

Virucidal: ZIKV is pre-incubated with this compound for 2 hours at 37°C before infecting the cells.

-

Adsorption: this compound is added to the cells simultaneously with the virus during the 1-hour adsorption period.

-

Internalization: this compound is added for 2 hours immediately after the virus adsorption period.

-

Post-infection: this compound is added at various time points (e.g., 2, 4, 8, 12, 24 hours) after virus infection.

-

-

Infection and Treatment: For all groups, after the respective treatments, the cells are washed and incubated with fresh medium for 48-72 hours.

-

Viral Load Quantification: The viral yield in the supernatant is quantified by plaque assay.

-

Analysis: The percentage of viral inhibition is calculated for each experimental condition to determine the specific stage of the viral life cycle affected by this compound.

Visualization of Experimental Workflow

The following diagram illustrates the workflow of a time-of-addition experiment to determine the stage of ZIKV replication cycle inhibited by this compound.

Conclusion

This compound has emerged as a promising candidate for the development of an anti-Zika virus therapeutic. Its potent antiviral activity, favorable selectivity index, and well-defined mechanism of action targeting a crucial step in the viral life cycle make it a compelling subject for further investigation. This technical guide provides a foundational understanding of the current knowledge surrounding this compound's anti-ZIKV properties and offers a framework for future research and development efforts in this area.

References

Justicidin B: A Technical Guide to its Proapoptotic Activity in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Justicidin B is an arylnaphthalene lignan, a class of natural products isolated from various plant species, including those of the Justicia, Phyllanthus, Haplophyllum, and Linum genera.[1] This molecule has garnered significant interest in oncology due to its potent cytotoxic and proapoptotic activities against a range of cancer cell lines.[1][2][3][4] Unlike general cytotoxic agents, this compound appears to trigger programmed cell death, or apoptosis, through specific molecular pathways, making it a compelling candidate for further investigation and development as a targeted anticancer therapeutic. This guide provides a comprehensive overview of the quantitative data, signaling pathways, and experimental methodologies related to this compound's function as a proapoptotic agent.

Quantitative Data on Cytotoxic and Proapoptotic Effects

The efficacy of this compound varies across different cancer cell lines and treatment durations. The following tables summarize the key quantitative findings from multiple studies.

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

| RPMI-8226 | Multiple Myeloma | 0.17 | 72 | [5][6] |

| LAMA-84 | Chronic Myeloid Leukemia | 1.11 | Not Specified | [4][7] |

| SKW-3 | Chronic Lymphoid Leukemia | 1.62 | Not Specified | [4][7] |

| HL-60 | Acute Myeloid Leukemia | 3.6 | 24 | [2][8][9] |

| K-562 | Chronic Myeloid Leukemia | 6.08 | Not Specified | [4][7] |

| MCF-7 | Breast Cancer (ER+) | 14.09 µg/mL | 72 | [2] |

| MDA-MB-231 | Breast Cancer (ER-) | 38.91 µg/mL | 72 | [2] |

| U-266 | Multiple Myeloma | 183 | 24 | [5][6] |

| HD-MY-Z | Hodgkin Lymphoma | >200 | 24, 48 | [5][6] |

Note: Values were converted in the source material. Original molar concentrations may vary.

Table 2: Proapoptotic Activity of this compound Derivatives

| Compound | Cell Line | Parameter | Observation | Reference |

| 6'-hydroxy this compound | K562 | Apoptosis Rate | 12.89% at 57.80 µM | [10] |

| This compound | K562 | Caspase-3 Activity | 19.1% increase at 67.6 µM | [1][9] |

| This compound Derivatives | A375 (Melanoma) | Apoptosis | Increased early and late apoptosis populations | [11] |

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis primarily through caspase-dependent mechanisms, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Its proapoptotic activity can be completely inhibited by a pan-caspase inhibitor, underscoring the central role of caspases in its mechanism of action.[2][12][13]

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis.[2][4] This pathway is initiated by intracellular stress and converges on the mitochondria. In several cell lines, this compound has been shown to modulate the balance of the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity. Specifically, it increases the expression of the pro-apoptotic protein Bax, leading to an elevated Bax/Bcl-2 ratio.[3][11] This shift promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of effector caspase-3 and the execution of apoptosis.[9][10]

Caption: Intrinsic apoptosis pathway activated by this compound.

Extrinsic (Death Receptor) Pathway & NF-κB Modulation

Evidence also points to the involvement of the extrinsic pathway. In lymphoma cell lines like DOHH-2 and RPMI-8226, this compound treatment leads to the activation of caspase-8, the key initiator caspase of the death receptor pathway.[1][5][6]

Furthermore, this compound modulates the NF-κB signaling pathway, though its effect is cell-type specific. In MDA-MB-231 breast cancer cells and DOHH-2 and HH lymphoma cells, it causes a concentration-dependent decrease in NF-κB expression.[2][5][6][12] Conversely, in MCF-7 breast cancer cells, it leads to a strong increase in NF-κB expression.[2][12][14] This differential regulation suggests a complex interplay between this compound and cell-specific signaling networks.

Caption: Extrinsic pathway and NF-κB modulation by this compound.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the proapoptotic effects of this compound. These are representative of the methodologies employed in the cited literature.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for specified durations (e.g., 24, 48, 72 hours).[5]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Methodology:

-

Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and induce apoptosis by treating with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[15]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]

-

Analysis: Analyze the stained cells by flow cytometry immediately (within 1 hour).[15] Four populations can be identified:

-

Annexin V- / PI-: Live, healthy cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Necrotic cells.

-

-

References

- 1. This compound: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic effect of the biotechnologically-derived this compound on human lymphoma cells. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Cytotoxic effect of the biotechnologically-derived this compound on human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of this compound, a cytotoxic arylnaphthalene lignan from genetically transformed root cultures of Linum leonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 6′-Hydroxy this compound Triggers a Critical Imbalance in Ca2+ Homeostasis and Mitochondrion-Dependent Cell Death in Human Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of this compound - a potent cytotoxic and pro-apoptotic arylnaphtalene lignan on human breast cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. bdbiosciences.com [bdbiosciences.com]

The Impact of Justicidin B on Leukemia Cell Lines: A Technical Overview

An In-depth Analysis of Cytotoxicity, Apoptosis Induction, and Associated Signaling Pathways

Introduction

Justicidin B, a naturally occurring arylnaphthalene lignan found in plants of the Justicia, Phyllanthus, Haplophyllum, and Linum genera, has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] This technical guide provides a comprehensive review of the initial research on the effects of this compound on leukemia cell lines, with a focus on its cytotoxic and pro-apoptotic activities. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anticancer agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways.

Cytotoxic Effects of this compound on Leukemia Cell Lines

This compound has been shown to be a potent cytotoxic agent against several leukemia cell lines, including those known to be less sensitive to conventional chemotherapeutics.[3] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for multiple cell lines.

Quantitative Data: IC50 Values

The following table summarizes the reported IC50 values for this compound in various leukemia cell lines. This data highlights the compound's efficacy at micromolar concentrations.

| Cell Line | Leukemia Type | IC50 (µM) | Reference |

| LAMA-84 | Chronic Myeloid Leukemia | 1.11 | [3] |

| K-562 | Chronic Myeloid Leukemia | 6.08 | [3] |

| SKW-3 | Chronic Lymphoid Leukemia | 1.62 | [3] |

| HL-60 | Acute Promyelocytic Leukemia | Not explicitly quantified, but described as a potent cytotoxic and proapoptotic agent. | [4] |

Note: The LAMA-84 and K-562 cell lines are known to express the BCR-ABL oncogene, which can confer resistance to some chemotherapeutic agents.[3]

Induction of Apoptosis in Leukemia Cells

A primary mechanism through which this compound exerts its cytotoxic effects is the induction of programmed cell death, or apoptosis. This has been demonstrated in several leukemia cell lines through various experimental approaches.

Evidence of Apoptosis

Initial studies have confirmed the pro-apoptotic properties of this compound in leukemia cells. For instance, in HL-60 cells, this compound is recognized as a potent pro-apoptotic agent.[4] While specific percentages of apoptotic cells at various concentrations are not detailed in the readily available literature, the activation of key apoptotic pathways has been established.

Signaling Pathways Modulated by this compound

This compound appears to induce apoptosis in leukemia cells primarily through the intrinsic, or mitochondrial, signaling pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of a cascade of caspases.

The Intrinsic Apoptotic Pathway

The available research indicates that this compound treatment leads to an increase in the Bax/Bcl-2 ratio.[5] Bax is a pro-apoptotic protein that, when activated, promotes the release of cytochrome c from the mitochondria. Conversely, Bcl-2 is an anti-apoptotic protein that inhibits this process. An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.

Caspase Activation

The release of cytochrome c from the mitochondria initiates a cascade of enzymatic activations involving a family of proteases called caspases. In leukemia cell lines, this compound has been shown to activate initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7.[3][5][6] Caspase-8, typically associated with the extrinsic apoptotic pathway, has also been observed to be activated, suggesting potential crosstalk between the two pathways.[7]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in leukemia cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research. These protocols are based on standard laboratory procedures and the available details from the literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/mL in a final volume of 100 µL per well.

-

Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubation: Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat leukemia cells with different concentrations of this compound for a specified duration.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Washing: Centrifuge the fixed cells and wash with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bax and Bcl-2.

Protocol:

-

Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C. Specific antibody dilutions should be optimized for each experiment. For K562 cells, a 1:1000 dilution for Bcl-2 monoclonal antibody has been reported.[8]

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental and Logical Flow Diagrams

The following diagrams illustrate the general workflow for the key experiments and the logical relationship between the observed effects of this compound.

Conclusion

Initial research strongly indicates that this compound is a potent cytotoxic agent against a range of leukemia cell lines. Its mechanism of action is, at least in part, attributable to the induction of apoptosis via the intrinsic mitochondrial pathway, involving the modulation of the Bax/Bcl-2 protein ratio and the activation of caspases. The data presented in this technical guide underscore the potential of this compound as a lead compound for the development of novel anti-leukemia therapies. Further in-depth studies are warranted to fully elucidate the molecular targets of this compound and to evaluate its efficacy and safety in preclinical and clinical settings. More detailed quantitative analyses of apoptosis and cell cycle arrest at various concentrations across a broader panel of leukemia cell lines would provide a more complete understanding of its dose-dependent effects.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound: A Promising Bioactive Lignan [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]

Justicidin B: A Technical Guide on its Antifungal and Antiprotozoal Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal and antiprotozoal properties of Justicidin B, a naturally occurring arylnaphthalide lignan. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes associated biological activities and workflows to support further research and development in the field of anti-infective agents.

Antifungal Activity of this compound

This compound has demonstrated notable inhibitory effects against a range of pathogenic fungi. The following table summarizes the minimum inhibitory concentration (MIC) values reported in various studies.

Table 1: Antifungal Activity of this compound (MIC Values)

| Fungal Species | MIC (µg/mL) | Reference |

| Aspergillus fumigatus | ≥ 1 | [1][2][3] |

| Aspergillus flavus | ≥ 12 | [1][2][3] |

| Aspergillus niger | 0.2 | [4] |

| Candida albicans | ≥ 4 | [1][2][3] |

| Fusarium oxysporum | 8 | [4] |

| Rhodotorula acuta | 3 | [4] |

| Pichia angusta | 0.8 | [4] |

| Cryptococcus neoformans | 0.5 | [4] |

| Botrytis fabae | 0.4 | [4] |

It is noteworthy that some studies have reported resistance of Cryptococcus neoformans and Blastoschizomyces capitatus to this compound[1][2][3][4].

Antiprotozoal Activity of this compound

This compound has shown significant activity against several protozoan parasites, highlighting its potential as a lead compound for the development of new antiprotozoal drugs.[4][5] The table below presents the 50% inhibitory concentration (IC50) values against various protozoa.

Table 2: Antiprotozoal Activity of this compound (IC50 Values)

| Protozoal Species | IC50 (µg/mL) | Positive Control | Reference |

| Trypanosoma brucei rhodesiense (trypomastigote form) | 0.2 | Melarsoprol (IC50 = 0.003 µg/mL) | [1][2][3][4] |

| Trypanosoma cruzi | 2.6 | Benznidazole (IC50 = 0.27 µg/mL) | [1][2][3][4] |

| Plasmodium falciparum | Weak activity | Not specified | [2][3] |

Experimental Protocols

The following sections describe the general methodologies employed in the assessment of the antifungal and antiprotozoal activities of this compound, as inferred from the available literature.

Antifungal Susceptibility Testing

A common method for determining the antifungal activity of this compound is the broth microdilution assay, which is used to establish the Minimum Inhibitory Concentration (MIC).

General Protocol:

-

Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Spore suspensions or yeast cell suspensions are prepared and adjusted to a standardized concentration (e.g., 10^4 to 10^5 CFU/mL).

-

Preparation of this compound: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[2] Serial dilutions are then prepared in a liquid growth medium.

-

Assay Procedure: The fungal inoculum is added to microtiter plate wells containing the serially diluted this compound.

-

Controls: Positive controls (e.g., miconazole, amphotericin B) and negative controls (medium with and without solvent) are included.[2]

-

Incubation: The microtiter plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth. In some assays, a colorimetric indicator such as MTT may be used to assess cell viability.[2]

Antiprotozoal Activity Assay

The in vitro activity of this compound against protozoan parasites is typically assessed to determine the 50% inhibitory concentration (IC50).

General Protocol for Trypanosoma species:

-

Cultivation of Parasites: The different life cycle stages of the protozoa (e.g., trypomastigotes of T. brucei) are maintained in an appropriate culture medium.

-

Preparation of this compound: A stock solution of this compound is prepared, typically in DMSO, and serially diluted in the culture medium.

-

Assay Procedure: The parasites are seeded into microtiter plates, and the various concentrations of this compound are added.

-

Controls: A positive control (e.g., melarsoprol for T. brucei, benznidazole for T. cruzi) and a negative control (parasites with solvent) are run in parallel.[4]

-

Incubation: The plates are incubated under specific conditions (e.g., temperature, CO2 concentration) for a defined period.

-

Determination of IC50: Parasite viability is assessed, often using a fluorescent or colorimetric reagent (e.g., Alamar blue). The IC50 value is then calculated as the concentration of this compound that reduces the parasite viability by 50% compared to the untreated control.

Visualizations

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for the antifungal and antiprotozoal effects of this compound are not extensively detailed in the reviewed literature, its cytotoxic effects on cancer cells suggest potential mechanisms that may be relevant. In human leukemia K562 cells, this compound has been shown to induce apoptosis through a caspase-dependent pathway, specifically involving caspase-3.[4] It is plausible that similar apoptotic or cell death pathways are triggered in fungal and protozoal cells.

A generalized diagram illustrating a potential mechanism of action is provided below.

Caption: Fig. 1: Hypothetical Mechanism of Action

Experimental Workflow

The general workflow for assessing the anti-infective properties of this compound is depicted in the following diagram.

Caption: Fig. 2: General Experimental Workflow

Logical Relationships of Biological Activities

This compound exhibits a wide range of biological activities beyond its antifungal and antiprotozoal effects. The following diagram illustrates the spectrum of these activities.

Caption: Fig. 3: Spectrum of Biological Activities

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal, antiprotozoal, cytotoxic and piscicidal properties of this compound and a new arylnaphthalide lignan from Phyllanthus piscatorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound: A Promising Bioactive Lignan - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Structural Elucidation of Justicidin B using NMR Spectroscopy

Abstract

These application notes provide a comprehensive guide for the structural elucidation of Justicidin B, a bioactive arylnaphthalene lignan, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It outlines detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, presents key spectral data in a structured format, and illustrates the logical workflow of structure determination through diagrams.

Introduction to this compound and NMR Spectroscopy

This compound is a naturally occurring lignan found in various plant species, including those of the Justicia, Phyllanthus, Haplophyllum, and Linum genera.[1][2] It has garnered significant interest in the scientific community due to its diverse and potent biological activities, which include antiviral, anti-inflammatory, and cytotoxic effects against several cancer cell lines.[2][3] The precise determination of its complex chemical structure is fundamental for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound.[4][5] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, ultimately confirming the molecular structure.

Structure of this compound

This compound possesses a rigid arylnaphthalene lactone core. The chemical structure and atom numbering scheme are presented below.

Chemical Structure of this compound:

Caption: The chemical structure of this compound (C₂₁H₁₆O₆) with the standard numbering for lignans.

Experimental Protocols

Sample Preparation

The quality of the NMR sample is paramount for obtaining high-resolution spectra.[6]

-

Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved through techniques such as column chromatography or recrystallization.

-

Solvent Selection: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound as it provides good solubility.[1][7]

-

Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in approximately 0.6 mL of the deuterated solvent.[8]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6][7]

-

Internal Standard: Tetramethylsilane (TMS) is often added to the solvent by the manufacturer and serves as the internal reference (0.00 ppm) for both ¹H and ¹³C NMR spectra.

NMR Data Acquisition

The following are general protocols for acquiring NMR data on a 400 or 500 MHz spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.

3.2.1. ¹H NMR Spectroscopy

-

Purpose: To identify the chemical shifts, multiplicities (splitting patterns), and integration of all proton nuclei.

-

Protocol:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K.

-

3.2.2. ¹³C NMR Spectroscopy

-

Purpose: To identify the chemical shifts of all unique carbon atoms.

-

Protocol:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

Temperature: 298 K.

-

3.2.3. 2D COSY (Correlation Spectroscopy)

-

Purpose: To identify proton-proton (H-H) couplings, typically through 2-3 bonds.[9]

-

Protocol:

-

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

-

Spectral Width (F1 and F2): 12-16 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 2-4.

-

Relaxation Delay: 1.5 seconds.

-

3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To identify direct one-bond proton-carbon (C-H) correlations.[10]

-

Protocol:

-

Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').

-

Spectral Width (F2 - ¹H): 12-16 ppm.

-

Spectral Width (F1 - ¹³C): 160-180 ppm.

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 2-8.

-

Relaxation Delay: 1.5 seconds.

-

¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

-

3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: To identify long-range (typically 2-3 bond) proton-carbon (C-H) correlations.[10]

-

Protocol:

-

Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').

-

Spectral Width (F2 - ¹H): 12-16 ppm.

-

Spectral Width (F1 - ¹³C): 200-240 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 4-16.

-

Relaxation Delay: 1.5-2.0 seconds.

-

Long-range ¹J(C,H) Coupling Constant: Optimized for ~8 Hz.

-

Data Presentation and Interpretation

The following tables summarize the ¹H and ¹³C NMR data for this compound, as reported in the literature, acquired in CDCl₃.[1]

Table 1: ¹H NMR Data of this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 6.78 | d | J(2',6') = 1.5 |

| H-5' | 6.98 | d | J(5',6') = 7.8 |

| H-6' | 6.77 | dd | J(6',5') = 7.8, J(6',2') = 1.5 |

| H-3 | 7.13 | s | - |

| H-6 | 7.20 | s | - |

| H-8 | 7.72 | s | - |

| H-9 | 5.33 | s | - |

| OCH₂O | 6.07 | s | - |

| OCH₃-4 | 3.95 | s | - |

| OCH₃-5 | 3.70 | s | - |

Table 2: ¹³C NMR Data of this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| C-1' | 128.3 | C |

| C-2' | 110.5 | CH |

| C-3' | 148.0 | C |

| C-4' | 147.8 | C |

| C-5' | 105.8 | CH |

| C-6' | 123.4 | CH |

| C-1 | 131.5 | C |

| C-2 | 127.9 | C |

| C-3 | 104.9 | CH |

| C-4 | 148.8 | C |

| C-5 | 151.8 | C |

| C-6 | 103.5 | CH |

| C-7 | 129.5 | C |

| C-8 | 109.9 | CH |

| C-9 | 67.9 | CH₂ |

| C-9' | 170.5 | C (C=O) |

| OCH₂O | 101.4 | CH₂ |

| OCH₃-4 | 55.8 | CH₃ |

| OCH₃-5 | 56.0 | CH₃ |

Structure Elucidation Workflow

The elucidation of this compound's structure is a stepwise process where data from different NMR experiments are integrated to build the molecular framework.

Diagram of Experimental Workflow

Caption: A flowchart illustrating the major steps from sample preparation to final structure confirmation.

Logical Relationships in Structure Elucidation

The following diagram illustrates how different NMR experiments provide complementary information to piece together the structure of this compound.

Caption: Diagram showing how data from various NMR experiments contribute to the final structure.

Step-by-Step Interpretation Guide

-

Analyze ¹H NMR: Identify the number of protons and their immediate environment. For this compound, the aromatic region (6.7-7.8 ppm), the methylene dioxy protons (~6.0 ppm), methoxy protons (~3.7-4.0 ppm), and the lactone methylene protons (~5.3 ppm) are key features.[1][3]

-

Analyze ¹³C NMR & DEPT: Determine the number of unique carbons and classify them as C, CH, CH₂, or CH₃. This confirms the carbon skeleton and functional groups.

-

Establish Spin Systems with COSY: The COSY spectrum reveals H-H couplings. For this compound, a key correlation is observed between H-5' and H-6', establishing a part of one of the aromatic rings.

-

Assign Protonated Carbons with HSQC: Each cross-peak in the HSQC spectrum links a proton to the carbon it is directly attached to. This allows for the confident assignment of all CH, CH₂, and CH₃ groups. For instance, the proton at 6.78 ppm (H-2') will show a correlation to the carbon at 110.5 ppm (C-2').

-

Connect Fragments with HMBC: This is the crucial final step. HMBC correlations reveal long-range couplings (2-3 bonds), which are used to connect the individual spin systems and quaternary carbons. Key HMBC correlations for this compound would include:

-

The methoxy protons (e.g., at 3.95 ppm) correlating to their attached aromatic carbon (C-4 at 148.8 ppm).

-

The lactone methylene protons (H-9 at 5.33 ppm) correlating to the carbonyl carbon (C-9' at 170.5 ppm) and aromatic carbons (e.g., C-8, C-1).

-

Aromatic protons correlating to adjacent and nearby carbons, which helps piece together the entire arylnaphthalene framework.

-

By systematically integrating the data from these experiments, the full, unambiguous structure of this compound can be elucidated and confirmed.

References